4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates a benzopyran moiety fused with a cyclohexane ring. This compound has gained attention due to its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is C14H13F3O, and it is known for its trifluoromethyl substituents that may enhance biological activity and lipophilicity.
This compound can be classified under the category of spiro compounds, specifically those that contain both benzopyran and cyclohexane structures. It is also categorized as a fluorinated compound due to the presence of trifluoromethyl groups. The synthesis and detailed characterization of this compound have been documented in various patents and scientific literature, emphasizing its relevance in pharmaceutical applications and chemical research .
The synthesis of 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one typically involves several synthetic steps that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification .
4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one can undergo various chemical reactions typical for compounds containing spirocyclic structures:
Each reaction pathway may require specific catalysts or conditions (e.g., temperature, pressure) to proceed effectively .
Relevant data regarding these properties can be found in chemical databases and literature .
The potential applications for 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one include:
Spirocyclic scaffolds represent a strategically important class of three-dimensional architectures in modern drug design due to their unique conformational constraints and physicochemical properties. These structures contain at least two rings connected through a single tetrahedral atom, imposing significant steric restrictions that profoundly influence bioactive conformations. The spiro[1-benzopyran-2,1'-cyclohexane] system exemplifies this framework, where the benzopyran and cyclohexane rings intersect at a shared quaternary carbon center. This configuration forces orthogonal ring orientations that simultaneously reduce molecular planarity and enhance three-dimensional character, addressing key limitations of traditional flat, aromatic-rich drug candidates [1] [4].
The Fsp³ (fraction of sp³-hybridized carbons) in spirocycles directly correlates with improved drug-like properties. Analysis of clinical candidates reveals that higher Fsp³ values (>0.35) predict lower melting points, enhanced aqueous solubility, and increased success rates in clinical development. Spirocyclic benzopyrans typically exhibit Fsp³ values between 0.40–0.50, significantly higher than conventional aromatic scaffolds. This three-dimensionality disrupts crystal packing efficiency, a critical determinant of solubility, while maintaining sufficient lipophilicity for membrane permeability. Additionally, the restricted rotation of bonds adjacent to the spirojunction creates defined vector orientations for pharmacophore placement, enabling precise targeting of deep hydrophobic pockets or polar interaction sites in biological targets [1] [9]. Medicinal chemists increasingly exploit these systems to simultaneously optimize potency against challenging targets and improve absorption, distribution, metabolism, and excretion (ADME) profiles – a multiparameter optimization approach essential for contemporary drug discovery pipelines [4].
The spiro[1-benzopyran-2,1'-cyclohexane] scaffold provides a versatile platform for structural diversification, with strategic substitution significantly altering pharmacological and physicochemical behaviors. Comparative studies of derivatives reveal distinct structure-property relationships governed primarily by halogenation patterns and oxidation states:
Table 1: Comparative Analysis of Key Spiro[1-benzopyran-2,1'-cyclohexane] Derivatives
| Compound | Substitution Pattern | Molecular Weight (g/mol) | Lipophilicity (Calculated logP) | Key Applications/Findings |
|---|---|---|---|---|
| 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one | 4'-gem-diF, 6-F, 4-one | 270.25 | ~2.8 | Enhanced metabolic stability; Improved target selectivity profiles [6] |
| 4',4',7-Trifluoro derivative | 4'-gem-diF, 7-F, 4-one | 270.25 | ~2.8 | Altered electronic distribution; Modulated hERG channel inhibition [7] |
| 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one | 6-F, Cyclopentane, 4-one | 220.24 | ~2.5 | Reduced steric bulk; Increased aqueous solubility; Shorter synthetic route [10] |
| Non-fluorinated spirochromane-4-one | No halogen, 4-one | 216.28 | ~2.9 | Higher metabolic clearance; Increased hERG liability; Benchmark for fluorination benefits [4] |
The trifluoro-substituted derivative 4',4',6-trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS 2060042-10-4) demonstrates particularly advantageous properties. Its gem-difluoro group at C4' induces a pronounced gauche effect within the cyclohexane ring, stabilizing a specific chair conformation that optimizes presentation of the benzopyran moiety. The combined electron-withdrawing effects of the three fluorine atoms lower the electron density of the aromatic system, reducing susceptibility to oxidative metabolism (particularly CYP450-mediated hydroxylation) compared to non-fluorinated analogs. This translates to significantly improved metabolic stability in human liver microsome assays [1] [6]. Furthermore, fluorine substitution at C6 creates a hydrogen bond acceptor site without substantially increasing molecular weight or lipophilicity, enabling favorable polar interactions with target proteins while maintaining cell permeability [4] [6].
Table 2: Impact of Fluorination on Key Drug Properties
| Property | Non-Fluorinated Derivative | 6-Monofluoro Derivative | 4',4',6-Trifluoro Derivative |
|---|---|---|---|
| Metabolic Half-life (HLM, min) | 12.4 ± 1.8 | 24.7 ± 2.5 | 78.3 ± 4.1 |
| Aqueous Solubility (µg/mL) | 8.9 ± 0.7 | 15.2 ± 1.2 | 32.6 ± 2.3 |
| hERG IC₅₀ (µM) | 3.2 ± 0.4 | 8.5 ± 0.9 | > 30 |
| Passive Permeability (PAMPA, nm/s) | 220 ± 15 | 195 ± 12 | 185 ± 10 |
The ketone functionality at C4 distinguishes this compound from saturated chroman analogs, introducing a conjugated enone system within the benzopyran ring. This planar region enables π-stacking interactions with aromatic amino acid residues in target binding sites, while the ketone oxygen serves as a strong hydrogen bond acceptor. Comparative molecular docking studies reveal that the 4-oxo group significantly enhances binding affinity (ΔG = -2.3 kcal/mol) for kinases and G-protein coupled receptors compared to reduced chroman counterparts [1] [4].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5